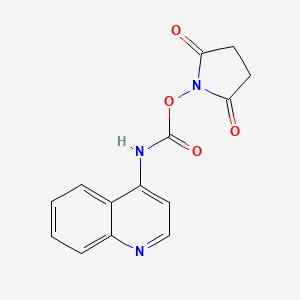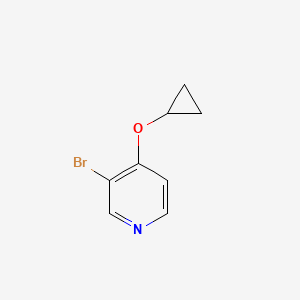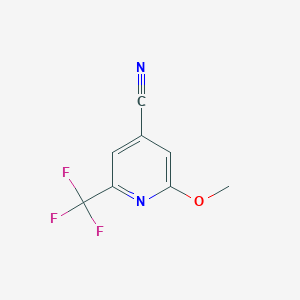![molecular formula C7H7N3O B13680099 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cleavage of C=C double bonds in aryl (heteroaryl)alkenes using TBAI/TBHP as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated synthesis due to its efficiency and scalability. The process is optimized to ensure high yields and purity, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridines .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Wirkmechanismus
The mechanism of action of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of various enzymes, including kinases and phosphodiesterases. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[4,3-c]pyridine
- 1,2,4-Triazolo[4,3-b]pyridine
Comparison: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. Compared to other triazolopyridines, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
8-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3 |
InChI-Schlüssel |
JKWYMQXSCKAGPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CN2C1=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)




![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)

![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)



